The abstracts highlight that Argatroban, as a thrombin inhibitor, primarily interacts with thrombin through competitive inhibition. It binds to the active site of thrombin, preventing fibrinogen from binding and subsequently inhibiting fibrin formation. [, ] Additionally, Argatroban can inhibit the generation of Factor XIIIa from Factor XIII by thrombin, further contributing to its antithrombotic effect. []
One study explored the development of Argatroban conjugates. These conjugates, designed as prodrugs, release Argatroban through the hydrolysis of ester bonds upon incubation in aqueous solutions. []
Argatroban is a potent and highly selective direct thrombin inhibitor. Its mechanism of action involves binding to the active catalytic site of thrombin, thereby blocking the enzyme's ability to convert fibrinogen to fibrin, a key step in thrombus formation. [, , , , , ] This inhibition is independent of the presence of cofactors like heparin, making it effective even in heparin-induced thrombocytopenia. [, ]
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3